molecular formula C5H5ClN2O2 B041288 6-Chloro-3-methyluracil CAS No. 4318-56-3

6-Chloro-3-methyluracil

Cat. No. B041288
CAS RN: 4318-56-3
M. Wt: 160.56 g/mol
InChI Key: SGLXGFAZAARYJY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 6-Chloro-3-methyluracil and its derivatives involves several chemical reactions, including oxidative halogenation and coupling with metals such as copper. Oxidative halogenation employs elemental halogens and potassium halides as halogenating agents, with NaNO3 and H2O2 as oxidizing agents, leading to various halo derivatives of 6-methyluracil, which can be further modified through reactions like chlorination and bromination (Kasradze et al., 2012).

Molecular Structure Analysis

The molecular structure of 6-Chloro-3-methyluracil derivatives, particularly when coupled with copper, has been extensively analyzed. The compound [Cu(cmu)2(H2O)2]·4H2O, derived from 6-Chloro-3-methyluracil, exhibits a distorted octahedral {CuN2O4} coordination environment. Detailed analyses include spectroscopic methods, X-ray diffraction, and DFT calculations to elucidate structural, topological, and bonding features (Kumar et al., 2021).

Chemical Reactions and Properties

6-Chloro-3-methyluracil engages in various chemical reactions, leading to a range of bioactive compounds. Its reactivity with copper has led to the creation of a copper(II) complex with notable antibacterial and antioxidant activity. The complex's bioactivity against both Gram-negative and Gram-positive bacteria highlights the chemical's potential in medicinal chemistry (Kumar et al., 2021).

Physical Properties Analysis

The physical properties of 6-Chloro-3-methyluracil derivatives, including their solubility, melting points, and crystalline structure, are determined through various analytical techniques. The crystalline structure analysis of 6-Methyluracil, for example, provides insights into the compound's phase, molecular packing, and hydrogen bonding interactions, which are crucial for understanding its physical behavior (Portalone, 2019).

Chemical Properties Analysis

The chemical properties of 6-Chloro-3-methyluracil, including its reactivity, chemical stability, and interaction with various reagents, are pivotal for its application in synthesizing bioactive compounds. Studies on its oxidative halogenation reveal the formation of diverse halo derivatives, demonstrating its versatility as a precursor for synthesizing bioactive molecules with potential antibacterial properties (Kasradze et al., 2012).

Scientific Research Applications

  • Structural and Conformational Analysis : 6-Chloro-3-methyluracil is used in the structural and conformational analysis of new compounds. For example, it played a role in the synthesis and analysis of N-(2,4-Dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidine-1-yl]acetamide (Kataev et al., 2021).

  • Chlorination Studies : It is involved in the study of chlorination of pyrimidines with phosphorus oxychloride in the presence of N,N-dimethylaniline (Gershon & Grefig, 1984).

  • Synthesis of Thiazolo Pyrimidines : 6-Chloro-3-methyluracil is used in synthesizing new 4-alkylthiazolo[5,4-d] pyrimidine-1-oxides (Youssif & Yamamoto, 1996).

  • Antibacterial Applications : It serves as a building block for generating bioactive copper(II) complexes with significant antibacterial effects against both Gram-negative and positive bacteria (Kumar et al., 2021).

  • Synthesis of Alkylated Uracils : 6-Chloro-3-methyluracil is utilized in synthesizing 3-alkyl-6-methyluracils and 6-methyluracil derivatives (Senda & Suzui, 1958).

  • Ophthalmic Drug Research : Ophthalmic drug films with methyluracil and 6-methyl-3-(thietan-3-yl)uracil have been shown to accelerate centripetal epithelialization of corneal erosion, leading to more structured restoration of the epithelial-stromal layer (Gabdrakhmanova et al., 2022).

  • Alzheimer's Disease and Antifungal Research : Derivatives of 6-methyluracil containing a hydrazone system are widely studied for their potential in treating Alzheimer's disease, antifungal, antiviral, antianginal, and anti-eczema activities (Melnikov & S.A., 2021).

  • Biological Activity and Cytostatic Potential : New methyl ether sulfate esters obtained from 6-methyluracil-5-sulfochloride with aliphatic alcohols exhibit biological activity, antioxidant properties, and potential use as cytostatics (Abdo-Allah et al., 2017).

  • Protective Effects in Acute Intoxication : Prophylactic administration of 5-hydroxy-6-methyluracil with ascorbic acid has been found to protect the structure of parenchymal organs in acute carbon tetrachloride intoxication, possibly superior to the drug "Heptor" (Repina et al., 2020).

Safety And Hazards

According to the safety data sheet, 6-Chloro-3-methyluracil may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves, eye protection, and face protection .

Future Directions

In a study, 6-chloro-3-methyluracil was used as an unexplored building block for the self-assembly generation of a new bioactive copper(II) complex . This compound exhibits a prominent antibacterial effect against Gram-negative (E. coli, P. aeruginosa) and positive (S. aureus, B. cereus) bacteria . This suggests potential future directions in the development of new antibacterial agents.

properties

IUPAC Name

6-chloro-3-methyl-1H-pyrimidine-2,4-dione
Source PubChem
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InChI

InChI=1S/C5H5ClN2O2/c1-8-4(9)2-3(6)7-5(8)10/h2H,1H3,(H,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGLXGFAZAARYJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(NC1=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00195763
Record name 2,4(1H,3H)-Pyrimidinedione, 6-chloro-3-methyl-
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Molecular Weight

160.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

6-Chloro-3-methyluracil

CAS RN

4318-56-3
Record name 6-Chloro-3-methyl-2,4(1H,3H)-pyrimidinedione
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Record name 6-Chloro-3-methyluracil
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Record name 2,4(1H,3H)-Pyrimidinedione, 6-chloro-3-methyl-
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Record name 6-chloro-3-methylpyrimidine-2,4(1H,3H)-dione
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Record name 6-Chloro-3-methyluracil
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Synthesis routes and methods I

Procedure details

1-Methylbarbituric acid (10 g) was suspended in phosphorus oxychloride (70 ml). Water (2 ml) was added and the mixture was heated at reflux for 40 minutes. The reaction was allowed to cool and was then concentrated under reduced pressure. The residue was poured onto a mixture of ice and water (200 ml). When the ice had melted, the precipitated solid was collected, washed with water and dried in vacuo at 50° C. to give the sub-title compound (6.86 g) as a yellow solid.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
70 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Water (2.7 mL) is added dropwise to a suspension of 1-methylpyrimidine-2,4,6(1H,3H,5H)-trione (14.2 g, 100 mol) in POCl3 (95 mL) at 0° C. The reaction mixture is then heated at 80° C. for 5 hours. The resulting brownish solution is cooled, and POCl3 is evaporated under reduced pressure. The residue is treated with MeOH, and the obtained solid is recrystallized from ethanol to give 11.5 g product (Yield: 71.6%). m.p.=279-282° C. (dec) [Lit.2: 280-282° C.]. 1H NMR (400 MHz, DMSO-d6) δ3.10 (S, 3H), 5.90 (S, 1H), 12.4 (br, 1H).
Name
Quantity
2.7 mL
Type
reactant
Reaction Step One
Quantity
14.2 g
Type
reactant
Reaction Step One
Name
Quantity
95 mL
Type
reactant
Reaction Step One
Yield
71.6%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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